2-Bromopropionitrile

概要

説明

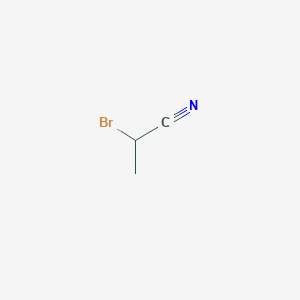

2-Bromopropionitrile, also known as 2-Bromopropanenitrile, is an organic compound with the molecular formula C3H4BrN. It is a colorless liquid with a strong, pungent odor. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromopropionitrile can be synthesized through the bromination of propionitrile. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of propionitrile using bromine and a suitable catalyst. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate and purify this compound.

化学反応の分析

Types of Reactions: 2-Bromopropionitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Reduction Reactions: It can be reduced to 2-propionitrile using reducing agents like lithium aluminum hydride.

Polymerization Reactions: It is used as an initiator in atom transfer radical polymerization (ATRP) of acrylonitrile.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or amines are used under mild to moderate conditions.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as a solvent.

Polymerization: Catalysts such as copper bromide and ligands like N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine are used in ATRP.

Major Products:

Substitution: Products include 2-hydroxypropionitrile, 2-cyanopropionitrile, and 2-aminopropionitrile.

Reduction: The major product is 2-propionitrile.

Polymerization: The product is polyacrylonitrile.

科学的研究の応用

2-Bromopropionitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as an initiator in polymerization reactions.

Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.

Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism of action of 2-Bromopropionitrile involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. In polymerization reactions, it acts as an initiator by generating radicals that propagate the polymer chain.

類似化合物との比較

3-Bromopropionitrile: Similar in structure but with the bromine atom on the third carbon.

2-Chloropropionitrile: Similar but with a chlorine atom instead of bromine.

2-Bromo-2-methylpropionitrile: Similar but with an additional methyl group on the second carbon.

Uniqueness: 2-Bromopropionitrile is unique due to its specific reactivity and applications in polymerization reactions. Its ability to act as an initiator in ATRP makes it valuable in the synthesis of polymers with controlled molecular weights and architectures.

生物活性

2-Bromopropionitrile (2-BP) is a compound of significant interest due to its biological activities, particularly in toxicology and medicinal chemistry. This article explores the biological activity of 2-BP, focusing on its effects on reproductive health, oxidative stress, and potential applications in synthetic chemistry.

This compound is an alkyl halide with the chemical formula C₃H₄BrN. It contains a bromine atom attached to a propionitrile backbone, making it a versatile compound in organic synthesis and biological studies.

Reproductive Toxicity

Numerous studies have investigated the reproductive toxicity of 2-BP. Research indicates that exposure to this compound can lead to adverse effects on reproductive systems in laboratory animals:

- In Vitro Studies : Wu et al. (2002) demonstrated that exposure to 2-BP increased DNA damage in cultured rat Leydig cells, indicating potential genotoxic effects. The study reported elevated levels of malondialdehyde and glutathione peroxidase, alongside decreased superoxide dismutase activity, suggesting that 2-BP impairs cellular antioxidant defenses and enhances lipid peroxidation .

- In Vivo Studies : A critical study by Sekiguchi et al. (2000) involved administering 2-BP to female rats via intraperitoneal injection. The results showed longer estrous cycles and degeneration of ovarian follicles at higher doses (500 or 1000 mg/kg). Another study indicated that inhalation exposure to 2-BP at concentrations of 50 to 1000 ppm did not significantly alter estrous cycle length or organ weights, although some reproductive effects were noted .

- Developmental Effects : Kang et al. (2002) explored the developmental toxicity of 2-BP during gestation and lactation. Pregnant rats injected with high doses (135 to 1215 mg/kg) exhibited reduced survival rates of pups and adverse effects on male reproductive organs, including decreased sperm production and testicular atrophy. These findings suggest that 2-BP may adversely affect both male and female reproductive development .

Oxidative Stress Induction

The ability of 2-BP to induce oxidative stress has been highlighted in various studies. The compound has been shown to generate reactive oxygen species (ROS), leading to cellular damage:

- Mechanism of Action : The oxidative addition of 2-BP to copper(I) complexes has been investigated, revealing its role in forming stable copper(III) products under specific conditions. These reactions can proceed efficiently in polar solvents, indicating the compound's reactivity and potential for further synthetic applications .

- Radical Formation : Studies also suggest that the reaction pathways involving 2-BP may generate radical intermediates, which could contribute to its oxidative stress profile. For instance, reactions involving radical inhibitors demonstrated a significant yield reduction when TEMPO was present, indicating radical involvement in the reaction mechanism .

Applications in Synthetic Chemistry

In addition to its biological implications, 2-BP has been utilized as a reagent in organic synthesis:

- Synthetic Utility : Recent research has demonstrated that this compound can participate in various chemical reactions leading to valuable products. For example, it has been shown to yield compounds with keto and cyano functionalities when subjected to specific catalytic conditions .

- Versatility as a Synthone : The compound serves as a C-3 synthon for constructing complex organic molecules, showcasing its utility in developing new drugs and chemical entities .

Summary of Findings

| Biological Activity | Study Reference | Key Findings |

|---|---|---|

| DNA Damage | Wu et al., 2002 | Increased DNA damage in Leydig cells; impaired antioxidant defenses |

| Reproductive Effects | Sekiguchi et al., 2000 | Longer estrous cycles; ovarian follicle degeneration at high doses |

| Developmental Toxicity | Kang et al., 2002 | Reduced pup survival; adverse effects on male reproductive organs |

| Synthetic Applications | Various Studies | Effective reagent for synthesizing complex organic compounds |

特性

IUPAC Name |

2-bromopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN/c1-3(4)2-5/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNYHMRMZOGVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941245 | |

| Record name | 2-Bromopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19481-82-4 | |

| Record name | Propanenitrile, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019481824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-Bromopropionitrile in polymer chemistry?

A1: this compound (BPN) is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP) reactions. [, , , , , , , , , , , , , , , ] This versatile technique allows for the controlled synthesis of polymers with predetermined molecular weights and narrow polydispersities. [, , , , , , , , , , , ]

Q2: How does the choice of ligand affect the polymerization of acrylonitrile using this compound in ICAR ATRP?

A2: Research indicates that employing this compound as the initiator and a copper catalyst complexed with either tris(2-pyridylmethyl)amine (TPMA) or N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) ligand in Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization (ICAR ATRP) of acrylonitrile yields well-defined polyacrylonitrile. Notably, the CuBr2/TPMA catalyst system demonstrated superior performance in achieving narrower molecular weight distributions. []

Q3: Can you elaborate on the impact of solvent selection on the polymerization of acrylonitrile with this compound?

A3: Studies have shown that the solvent significantly influences the ATRP of acrylonitrile using this compound as the initiator. For instance, N,N-dimethylformamide (DMF) proved to be more effective than propylene carbonate and toluene, resulting in a shorter induction period and a faster polymerization rate. [] In the case of iron-mediated ATRP with a 2-[(diphenylphosphino)methyl]pyridine ligand, toluene provided better control over the polymerization compared to polar solvents. []

Q4: What is the significance of chain extension experiments in the context of ATRP using this compound?

A4: Chain extension experiments serve as compelling evidence for the controlled/"living" nature of ATRP utilizing this compound. These experiments involve using a pre-synthesized polymer with a bromine end group, derived from this compound, as a macroinitiator to polymerize additional monomers. The successful addition of new monomer units, leading to increased molecular weight while maintaining a narrow dispersity, confirms the living character of the polymerization. [, , , ]

Q5: How does this compound contribute to the synthesis of copolymers?

A5: this compound serves as an effective initiator for the ATRP of various monomer combinations, leading to well-defined copolymers with controlled compositions and architectures. Researchers have successfully synthesized copolymers of acrylonitrile with monomers like ethyl methacrylate, [, ] n-butyl acrylate, [] 2-methoxyethyl acrylate, [] and styrene, [] highlighting the versatility of this compound in copolymerization reactions.

Q6: Can this compound be used with different catalyst systems in ATRP?

A6: Absolutely! Research demonstrates the successful application of this compound with various ATRP catalyst systems. These include copper-based catalysts complexed with ligands like 2,2′-bipyridine, [, , , , ] N,N,N′,N′′,N′′-pentamethyldiethylenetriamine, [, ] and hexamethylated tris(2-aminoethyl)amine, [] as well as iron-based catalysts with ligands like triphenylphosphine [] and 2-[(diphenylphosphino)methyl]pyridine. []

Q7: Beyond ATRP, are there other applications of this compound in organic synthesis?

A7: Indeed! this compound participates in reactions beyond ATRP. It acts as a reactant in the synthesis of phosphorus-containing triazole derivatives with potential insecticidal, acaricidal, and nematocidal properties. [] Furthermore, it serves as an alkyl halide component in one-pot sequential reactions involving azide–alkyne [3+2] cycloaddition and atom transfer radical addition (ATRA) catalyzed by copper complexes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。